

Definitive Chemical Identity and Applications of (S)-3-Chlorolactic Acid[1]

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Compound of Interest

Compound Name: 3-Chlorolactic acid, (S)-

CAS No.: 82079-44-5

Cat. No.: B1593478

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Executive Summary

(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a critical chiral intermediate and metabolic marker in the study of halogenated propanols. As the (S)-enantiomer of 3-chloro-2-hydroxypropanoic acid, it possesses distinct toxicological and pharmacological profiles compared to its (R)-counterpart—most notably regarding nephrotoxicity and metabolic fate.[1] This guide provides a rigorous examination of its nomenclature, synthesis, and biological significance, serving as a foundational reference for its application in chiral synthesis and toxicology.[2]

Nomenclature and Stereochemical Identity

IUPAC Derivation and CIP Priority

The systematic name (2S)-3-chloro-2-hydroxypropanoic acid is derived using the Cahn-Ingold-Prelog (CIP) priority rules. The absolute configuration at the C2 chiral center is designated as (S) based on the following priority assignment:

- -OH (Hydroxyl group): Highest priority (Oxygen, atomic number 8).[2]
- -CH₂Cl (Chloromethyl group): Second priority. The carbon is attached to (Cl, H, H).[2] Chlorine (atomic number 17) outranks the oxygen atoms in the carboxyl group only if we look at the immediate connection? Correction: The carboxyl carbon is attached to (O, O, O) [phantom atom].[2] The chloromethyl carbon is attached to (Cl, H, H).[2] Comparing the

highest atomic number at the first point of difference: Cl (17) vs O (8). Thus, $-\text{CH}_2\text{Cl} > -\text{COOH}$.

- $-\text{COOH}$ (Carboxyl group): Third priority.
- $-\text{H}$ (Hydrogen): Lowest priority.

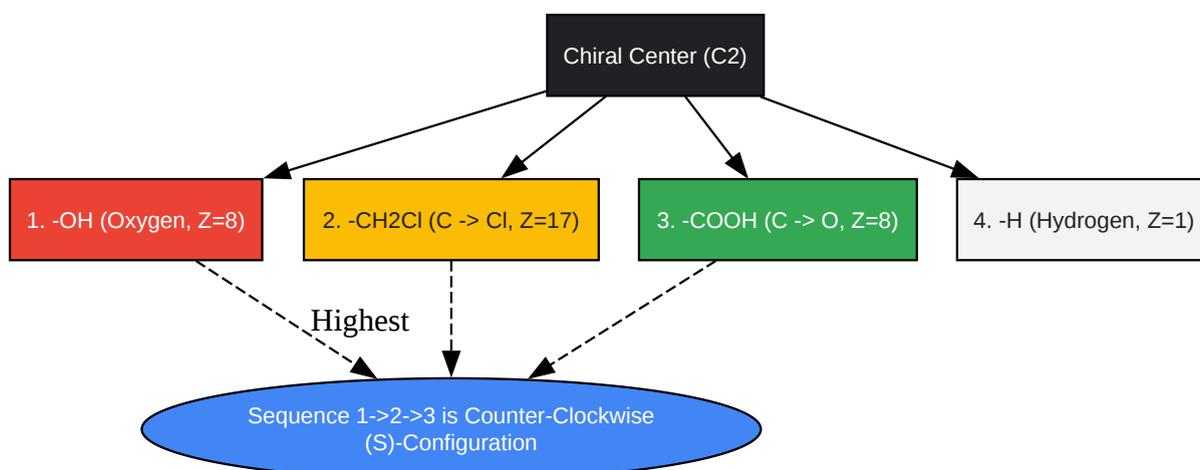
Configuration Determination: Viewing the molecule with the hydrogen atom pointing away from the viewer, the sequence from Priority 1 \rightarrow 2 \rightarrow 3 traces a counter-clockwise path, confirming the (S) descriptor.^[2]

Synonyms and Identifiers

- Common Name: L- β -Chlorolactic acid (Note: Correlates stereochemically with L-serine and L-glyceric acid).
- CAS Registry Number: 82079-44-5 (Specific to the (S)-isomer).^[3]
- Racemic CAS: 1713-85-5.^[4]
- InChIKey:OSLCJYYQMKPZHU-UWTATZPHSA-N^{[3][4]}

Stereochemical Visualization

The following decision tree illustrates the CIP priority logic used to assign the (S) configuration.



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Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-3-chlorolactic acid.

Physicochemical Properties[2][3][4][6][7]

The physical properties of (S)-3-chlorolactic acid distinguish it from its non-chlorinated analogs. It is a polar, water-soluble solid typically handled as a lithium or sodium salt in biological assays to maintain pH stability.[2]

Property	Data	Notes
Molecular Formula	C ₃ H ₅ ClO ₃	
Molecular Weight	124.52 g/mol	
Physical State	White crystalline solid	Hygroscopic
Melting Point	88–89 °C	Value for (R)-isomer; (S) is identical
Optical Rotation		In methanol; Sign is (-)
pKa	3.23 ± 0.11	Predicted; Stronger acid than lactic acid (pKa 3.[3][5]86) due to inductive effect of Cl
Solubility	High in Water, Ethanol	Soluble in polar organic solvents

Synthesis and Production Strategies

The synthesis of enantiopure (S)-3-chlorolactic acid is critical for its use as a chiral building block. Two primary methodologies are employed: oxidative biotransformation and chemical synthesis from chiral pool precursors.[2]

Method A: Oxidation of (S)-3-Chloropropane-1,2-diol (3-MCPD)

This is the most common route, utilizing (S)-epichlorohydrin as the starting material. The pathway involves hydrolysis followed by selective oxidation.

- Hydrolysis: (S)-Epichlorohydrin is hydrolyzed (acid-catalyzed) to form (S)-3-chloropropane-1,2-diol.
- Oxidation: The primary alcohol at C1 is oxidized to a carboxylic acid using nitric acid or a catalytic oxidation (e.g., TEMPO/NaOCl).[2]

Reaction Scheme: (S)-Epichlorohydrin

(S)-3-MCPD

(S)-3-Chlorolactic Acid

Method B: Diazotization of (S)-3-Chloroalanine

A laboratory-scale method involving the diazotization of (S)-3-chloroalanine using sodium nitrite and hydrochloric acid. This reaction typically proceeds with retention of configuration due to the neighboring group participation of the carboxylate, forming a transient

-lactone intermediate which is then opened by water.

Biological Significance and Toxicology[2][8]

The biological relevance of (S)-3-chlorolactic acid is defined by its role as a metabolite of the food contaminant 3-MCPD and the antifertility agent

-chlorohydrin.

Differential Toxicity: The (R) vs. (S) Divergence

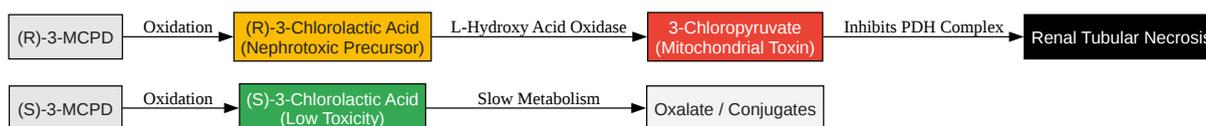
A critical finding in toxicology is the stereoselective toxicity of chlorolactic acid isomers.

- (R)-3-Chlorolactic acid: Highly nephrotoxic.[1][6] It is metabolized by L-hydroxy acid oxidase (which prefers the R-isomer, often termed L-configuration in older hydroxy-acid nomenclature) to 3-chloropyruvate. 3-Chloropyruvate is a potent inhibitor of the pyruvate dehydrogenase complex, leading to renal tubular necrosis.

- (S)-3-Chlorolactic acid: Significantly less nephrotoxic. It is a poor substrate for L-hydroxy acid oxidase and does not readily form the toxic 3-chloropyruvate metabolite. Instead, it is primarily conjugated (e.g., with glutathione) or excreted unchanged.[2]

Metabolic Pathway Diagram

The following diagram illustrates the divergent metabolic fates of the enantiomers.



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Figure 2: Divergent metabolic pathways of 3-chlorolactic acid enantiomers. The (R)-isomer generates the toxic 3-chloropyruvate, while the (S)-isomer avoids this "lethal synthesis."

Analytical Characterization

For researchers verifying the identity of (S)-3-chlorolactic acid, the following analytical parameters are standard:

- Chiral HPLC: Separation can be achieved using ligand-exchange columns (e.g., Chirex 3126) with copper(II) sulfate eluent, where the (S)-isomer typically elutes differently than the (R)-isomer due to chelation differences.
- NMR Spectroscopy:
 - ¹H NMR (D₂O):
3.8–3.9 (m, 2H, -CH₂Cl), 4.4–4.5 (dd, 1H, -CH(OH)-).[2]
 - ¹³C NMR: Distinct signals for Carboxyl (C1), Methine (C2), and Methylene (C3) carbons.
[2]

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